![molecular formula C14H17BO2S2 B1336164 2,2'-Bithiophene-5-boronic acid pinacol ester CAS No. 479719-88-5](/img/structure/B1336164.png)
2,2'-Bithiophene-5-boronic acid pinacol ester
Overview
Description
2,2’-Bithiophene-5-boronic acid pinacol ester is an organic compound with the molecular formula C14H17BO2S2 and a molecular weight of 292.22 g/mol . It is a boronic ester derivative of bithiophene, which is a conjugated system consisting of two thiophene rings. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene-5-boronic acid pinacol ester typically involves the reaction of 2,2’-bithiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
2,2’-Bithiophene+Bis(pinacolato)diboronPd catalyst, Base2,2’-Bithiophene-5-boronic acid pinacol ester
Industrial Production Methods
Industrial production of 2,2’-Bithiophene-5-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene rings.
Substituted Thiophenes: Formed through electrophilic substitution reactions.
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Organic Chemistry | Building block for complex organic synthesis |
Materials Science | Development of organic electronic materials (OLEDs, OPVs) |
Biomedicine | Drug development and bioconjugation for therapeutic purposes |
Polymer Science | Enhancement of electronic properties in polymers |
Catalysis | Catalytic processes for fine chemical production |
Organic Synthesis
2,2'-Bithiophene-5-boronic acid pinacol ester serves as a crucial building block in organic synthesis. It is utilized in cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds. This process is essential for synthesizing complex organic molecules with applications in pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound is integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transport and light emission, making it suitable for applications in next-generation display technologies and solar cells .
Biomedicine
In the biomedical field, this compound has shown potential in drug development. It can modify biomolecules for targeted drug delivery systems. Studies have indicated its ability to inhibit specific enzymes related to metabolic pathways, suggesting its role in managing conditions like diabetes .
Case Studies
- Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro using human liver cell lines. The compound decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations, indicating potential therapeutic benefits against oxidative stress-related diseases.
- Enzyme Interaction : Research involving enzyme assays indicated that the compound inhibited aldose reductase activity by approximately 50% at a concentration of 100 µM. This suggests its potential use in managing diabetic complications through enzyme inhibition.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis confirmed increased early and late apoptotic cell populations following exposure, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene-5-boronic acid pinacol ester primarily involves its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene rings can also participate in π-π stacking interactions, contributing to the stability and electronic properties of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but with only one thiophene ring.
5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester: Similar structure with an additional hexyl group on the thiophene ring.
2,2’5’,2’'-Terthiophene-5-boronic acid pinacol ester: Contains three thiophene rings instead of two.
Uniqueness
2,2’-Bithiophene-5-boronic acid pinacol ester is unique due to its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its conjugated system of two thiophene rings provides enhanced electronic properties, making it a valuable building block in the synthesis of advanced materials for organic electronics and other applications .
Biological Activity
2,2'-Bithiophene-5-boronic acid pinacol ester (BTPE) is an organic compound with the molecular formula C₁₄H₁₇BO₂S₂ and a molecular weight of approximately 292.2 g/mol. It features a bithiophene structure, which consists of two thiophene rings connected by a single bond, along with a boronic acid pinacol ester functional group. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a coupling partner to form biaryl compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇BO₂S₂
- Molecular Weight : 292.2 g/mol
- Appearance : Colorless to dark blue solid
- CAS Number : 479719-88-5
Applications
BTPE is notable for its dual functionality, which allows it to participate effectively in chemical reactions while retaining desirable electronic properties suitable for applications in organic electronics. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science.
Biological Activity
While specific biological activity data for BTPE is limited, compounds containing bithiophene structures have been explored for their potential biological applications due to their electronic properties. Research indicates that similar thiophene derivatives exhibit antimicrobial and anticancer activities. The biological mechanisms often involve interactions with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study on thiophene derivatives indicated that certain compounds demonstrated significant antimicrobial properties against various bacterial strains. This suggests that BTPE and its derivatives may warrant further investigation for similar activity.
-
Anticancer Properties :
- Research has shown that bithiophene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally similar to BTPE have been evaluated for their efficacy against cancer cell lines, showcasing promising results.
-
Mechanism of Action :
- The mechanism of action for bithiophene derivatives typically involves binding to specific receptors or enzymes, thereby influencing cellular signaling pathways. For example, the interaction of these compounds with retinoic acid receptors has been documented, highlighting their potential as therapeutic agents in cancer treatment .
Comparative Analysis of Bithiophene Derivatives
The following table summarizes notable bithiophene derivatives and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Bromo-2,2'-bithiophene | Bithiophene derivative | Enhanced reactivity due to halogen substitution |
3,4-Dihexylthiophene | Thiophene derivative | Increased solubility and stability |
4,4'-(Hexyl)bis(thiophene) | Bithiophene derivative | Extended alkyl chain for improved solubility |
2,5-Dibromothiophene | Thiophene derivative | Halogenation increases reactivity |
Synthesis and Reactivity
The synthesis of BTPE typically involves several key steps that allow for the selective introduction of functional groups while maintaining the integrity of the bithiophene structure. The compound's reactivity is primarily characterized by its participation in cross-coupling reactions under mild conditions, making it a valuable reagent in organic synthesis .
Synthesis Pathway
The general synthesis pathway can be summarized as follows:
- Formation of Bithiophene Core : Synthesis begins with the formation of the bithiophene structure through polymerization or coupling methods.
- Introduction of Boronic Acid Functionality : The boronic acid pinacol ester group is introduced via esterification reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQARMSOPOZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393965 | |
Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479719-88-5 | |
Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.